MAGE-6 (121-134)
Description
Properties
sequence |
LLKYRAREPVTKAE |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 6 (121-134); MAGE-6 (121-134) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The absence of structural or functional data for "MAGE-6 (121-134)" precludes meaningful comparisons.
Critical Limitations in the Evidence
- Scope of References : focuses on chlorinated hydrocarbons, while and discuss food science and manuscript formatting, respectively.
- Lack of Primary Research: No experimental data, spectral analyses, or peer-reviewed studies are provided to characterize "MAGE-6 (121-134)."
Recommendations for Future Research
Clarify the Compound Identity: Verify whether "MAGE-6 (121-134)" refers to a peptide sequence, a chemical compound, or a typographical error (e.g., "MAGE" could refer to melanoma-associated antigens, but this is unrelated to the evidence).
Expand Source Diversity : Consult specialized databases (e.g., PubChem, SciFinder) or literature on peptide/protein chemistry if "MAGE-6" is a biomedical term.
Validate Structural Data: If "MAGE-6" is a novel compound, provide NMR, mass spectrometry, or crystallographic data to enable comparisons.
Preparation Methods
Solid Phase Peptide Synthesis (SPPS)
- The MAGE-6 (121-134) peptide is synthesized using the solid phase peptide synthesis technique, a standard method for producing synthetic peptides with high purity and yield.
- The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid resin support.
- Coupling reagents such as O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluorophosphate (HBTU) and N-Hydroxybenzotriazole (HOBt) are used to activate amino acids.
- Bases like N,N-Diisopropylethylamine (DIEA) and solvents such as N-Methyl-2-pyrrolidone (NMP) facilitate the coupling reactions.
- After chain assembly, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), thioanisole, and 1,2-ethanedithiol) and precipitated with cold ether.
- The crude peptide is then purified to >95% purity, often by high-performance liquid chromatography (HPLC).
- This method ensures the production of high-purity peptides suitable for immunological studies and vaccine development.
- The peptide is typically lyophilized and stored under sterile conditions to maintain stability and activity.
Peptide Conjugation and Complex Formation with Polymers
To enhance the immunogenicity and delivery of the MAGE-6 (121-134) peptide, it is often conjugated or complexed with polymers such as Poly(N-vinyl-2-pyrrolidone-co-acrylic acid) [P(VP-co-AA)]. This approach serves as an adjuvant system to improve immune response without external adjuvants.
Preparation Methods for Peptide-Polymer Conjugates:
| Method | Description | Key Reagents & Conditions | Advantages |
|---|---|---|---|
| Method I: Carbodiimide-Mediated Covalent Conjugation | Two-step reaction using water-soluble carbodiimide (EDC) as a cross-linker to activate the carboxyl groups on the polymer, followed by peptide coupling in aqueous PBS at pH 5-7. | EDC, PBS buffer (pH 5.0-7.0), dialysis to remove intermediates. | Mild conditions, aqueous environment, stable covalent bond formation. |
| Method II: Microwave-Assisted Organic Conjugation | Peptide and polymer dissolved in dimethylformamide (DMF), activated with HBTU/HOBt and DIEA/NMP, conjugated under microwave irradiation (300 W) for 15 minutes. | DMF solvent, microwave energy, HBTU/HOBt activation. | Rapid reaction, efficient conjugation, reduced reaction time. |
| Method III: Physical Complex Formation | Simple physical mixing of peptide and polymer solutions in PBS (pH 7.0) to form non-covalent complexes via intermolecular interactions. | PBS buffer, no chemical cross-linkers. | Simplicity, avoids chemical modification, reversible interactions. |
Table 1: Summary of Peptide-Polymer Preparation Methods
| Method | Reaction Medium | Activation Agents | Reaction Time | Temperature | Type of Bond |
|---|---|---|---|---|---|
| I | Aqueous PBS | EDC | 12-13 hours | Room temp to 4°C | Covalent (amide) |
| II | Organic (DMF) | HBTU/HOBt, DIEA | 15 minutes | Microwave (300 W) | Covalent (amide) |
| III | Aqueous PBS | None | Immediate mixing | Room temp | Non-covalent (complex) |
Purification and Characterization
- After synthesis or conjugation, peptides and peptide-polymer conjugates are purified using preparative HPLC to achieve high purity.
- Gel permeation chromatography (GPC) is employed to analyze molecular weight distribution and confirm conjugation.
- UV-Vis detection at 280 nm is used for monitoring peptide presence.
- Samples are filtered through 0.45 µm membranes before analysis to remove particulates.
- Lyophilization at -80°C is used to obtain dry powder suitable for storage and further use.
Research Findings on Immunogenicity and Application
- The MAGE-6 (121-134) peptide alone is insufficient to activate a strong immune response.
- When conjugated or complexed with P(VP-co-AA), the peptide shows significantly enhanced immunogenicity in vivo.
- Studies in mice demonstrated that peptide-polymer conjugates induce a robust T-cell response without the need for additional adjuvants.
- The polymer acts both as a carrier and an immune system activator, improving antigen presentation and vaccine efficacy.
- Different conjugation methods affect the immune response kinetics and magnitude, with covalent conjugates generally showing more sustained activation.
Summary Table of Preparation and Immunological Outcomes
| Preparation Method | Purity Achieved | Immunogenicity (Mouse Model) | Stability | Notes |
|---|---|---|---|---|
| SPPS (Peptide alone) | >95% | Low | Stable | Requires adjuvant for strong immune response |
| Method I (EDC conjugation) | >95% | High | Stable | Strong T-cell activation, slow release |
| Method II (Microwave conjugation) | >95% | Moderate to High | Stable | Rapid synthesis, efficient conjugation |
| Method III (Physical complex) | >90% | Moderate | Less stable | Simple, reversible interactions |
Q & A
Basic Research Questions
Q. What experimental methods are recommended to validate the expression of MAGE-6 (121-134) in cancer cell lines?
- Methodological Answer : Use quantitative reverse transcription PCR (qRT-PCR) to measure mRNA levels, paired with Western blotting or flow cytometry using monoclonal antibodies specific to MAGE-6 (121-134). Ensure cell lines are screened for endogenous MAGE-A6 expression using databases like the Cancer Cell Line Encyclopedia (CCLE). Include positive controls (e.g., MAGE-A6-positive melanoma lines) and negative controls (non-expressing cell lines) to confirm assay specificity .
Q. How can researchers design a robust immunogenicity assay for MAGE-6 (121-134) in preclinical models?
- Methodological Answer : Utilize HLA-transgenic mouse models to assess T-cell responses. Immunize mice with the peptide emulsified in adjuvants like Freund’s or CpG oligodeoxynucleotides. Measure IFN-γ secretion via ELISPOT and tetramer staining to quantify antigen-specific CD8+ T cells. Validate findings with human PBMCs from HLA-matched donors to ensure translational relevance .
Q. What are the standard protocols for synthesizing and purifying MAGE-6 (121-134) peptides?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Purify via reverse-phase HPLC (≥95% purity) and confirm identity using mass spectrometry. Lyophilize peptides and store at -80°C in aliquots to prevent degradation. Include endotoxin testing (LAL assay) for in vivo applications .
Advanced Research Questions
Q. How should researchers address conflicting data on the tumor-specificity of MAGE-6 (121-134) across studies?
- Methodological Answer : Conduct a meta-analysis of RNA-seq datasets from public repositories (e.g., TCGA, GTEx) to compare MAGE-A6 expression in tumors vs. normal tissues. Use immunohistochemistry (IHC) with validated antibodies to confirm protein localization. For discrepancies, evaluate batch effects, antibody cross-reactivity, or post-translational modifications. Apply statistical frameworks like Benjamini-Hochberg correction to minimize false discovery rates .
Q. What strategies optimize the stability and MHC-I binding affinity of MAGE-6 (121-134) for vaccine development?
- Methodological Answer : Perform in silico docking simulations (e.g., using NetMHCpan) to predict MHC-I binding. Synthesize peptide analogs with substitutions at anchor residues (e.g., position 2 or 9) and test stability via circular dichroism (CD) spectroscopy. Validate immunogenicity in vitro using T-cell clones from cancer patients. Compare half-life improvements using protease degradation assays .
Q. How can researchers resolve low reproducibility in T-cell activation assays involving MAGE-6 (121-134)?
- Methodological Answer : Standardize antigen-presenting cell (APC) preparation (e.g., monocyte-derived dendritic cells matured with IL-4/GM-CSF). Use peptide-pulsing concentrations within the MHC-I binding saturation range (10–100 µM). Implement blinded replicate experiments and include internal controls (e.g., CMV pp65 peptide). Report results using MIATA (Minimum Information About T-cell Assays) guidelines .
Data Analysis & Interpretation
Q. What statistical approaches are critical for analyzing heterogeneous immune responses to MAGE-6 (121-134) in clinical cohorts?
- Methodological Answer : Apply mixed-effects models to account for inter-patient variability. Use Kaplan-Meier analysis to correlate T-cell response magnitude with progression-free survival. For high-dimensional data (e.g., CyTOF), employ dimensionality reduction (t-SNE, UMAP) and clustering algorithms (PhenoGraph). Validate findings with permutation tests to control for overfitting .
Q. How should researchers validate computational predictions of MAGE-6 (121-134) epitope presentation in vivo?
- Methodological Answer : Combine mass spectrometry-based immunopeptidomics with predicted epitopes. Isolate MHC-I peptides from tumor samples or cell lines and compare with in silico predictions. Use Skyline software for spectral library matching and quantify peptide abundance via label-free quantification (LFQ). Discrepancies may indicate gaps in prediction algorithms or post-translational modifications .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
